tert-Butyl 4-bromo-2-methylpiperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-bromo-2-methylpiperidine-1-carboxylate: is a chemical compound with the molecular formula C11H20BrNO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-bromo-2-methylpiperidine-1-carboxylate typically involves the bromination of 2-methylpiperidine followed by the introduction of the tert-butyl ester group. One common method involves the reaction of 2-methylpiperidine with bromine in the presence of a suitable solvent to yield 4-bromo-2-methylpiperidine. This intermediate is then reacted with tert-butyl chloroformate to form the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-bromo-2-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The compound can be reduced to form the corresponding piperidine derivative.
Oxidation Reactions: Oxidation can lead to the formation of different functional groups, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed:
Substitution: Formation of 4-azido-2-methylpiperidine or 4-thiocyanato-2-methylpiperidine.
Reduction: Formation of 2-methylpiperidine.
Oxidation: Formation of 4-bromo-2-methylpiperidine-1-carboxylic acid.
Scientific Research Applications
Chemistry: In organic synthesis, tert-Butyl 4-bromo-2-methylpiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: The compound is used in the development of biologically active molecules. It can be modified to produce compounds with potential therapeutic effects, such as enzyme inhibitors or receptor antagonists .
Medicine: In medicinal chemistry, it is used to synthesize drug candidates. Its derivatives have been studied for their potential use in treating neurological disorders and other diseases .
Industry: The compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and other materials to impart specific properties, such as increased stability or reactivity .
Mechanism of Action
The mechanism of action of tert-Butyl 4-bromo-2-methylpiperidine-1-carboxylate depends on its specific applicationFor example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
- tert-Butyl 4-(Bromomethyl)piperidine-1-carboxylate
- tert-Butyl 4-(Phenylamino)piperidine-1-carboxylate
- N-Phenyl-4-piperidinamine (4-AP)
Comparison: tert-Butyl 4-bromo-2-methylpiperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may offer advantages in terms of reactivity, stability, and ease of synthesis. Its bromine atom provides a versatile handle for further functionalization, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
tert-butyl 4-bromo-2-methylpiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BrNO2/c1-8-7-9(12)5-6-13(8)10(14)15-11(2,3)4/h8-9H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZDIMCIQZSYOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1C(=O)OC(C)(C)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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